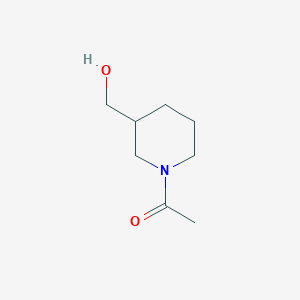

1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(hydroxymethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h8,10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVDEFLVIBQUIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the chemical properties of the reactants and products, outlines established synthetic protocols, and presents relevant characterization data.

Introduction

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is a derivative of piperidine featuring both a hydroxymethyl and an acetyl group. This substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The N-acetylation of the piperidine ring modulates its basicity and lipophilicity, while the hydroxymethyl group provides a handle for further functionalization.

Chemical Properties

A thorough understanding of the chemical properties of the starting material and the final product is essential for successful synthesis and purification.

| Property | 3-Piperidinemethanol (Starting Material) | 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone (Product) |

| Molecular Formula | C₆H₁₃NO | C₈H₁₅NO₂ |

| Molecular Weight | 115.17 g/mol | 157.21 g/mol [1] |

| CAS Number | 4606-65-9 | 170302-87-1[1] |

| Appearance | Solid | - |

| Boiling Point | 106-107 °C @ 3.5 mmHg | - |

| Density | 1.026 g/mL @ 25 °C | - |

Synthesis of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

The primary synthetic route to 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is the N-acetylation of 3-piperidinemethanol. This reaction involves the formation of an amide bond between the secondary amine of the piperidine ring and an acetyl group.

Reaction Pathway

The synthesis is a straightforward N-acetylation reaction. The lone pair of electrons on the nitrogen atom of 3-piperidinemethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

References

An In-depth Technical Guide to the Chemical Properties of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone. Due to the limited availability of published experimental data for this specific compound, this guide combines established information with predicted properties based on structurally similar molecules. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone, also known as N-acetyl-3-piperidinemethanol, is a piperidine derivative featuring an N-acetyl group and a hydroxymethyl substituent at the 3-position of the piperidine ring.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | 1-[3-(hydroxymethyl)piperidin-1-yl]ethanone | [1] |

| CAS Number | 170302-87-1 | N/A |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Oil or Off-white to light yellow solid-liquid mixture | [1] |

Table 2: Predicted Physical Properties

| Property | Predicted Value | Notes |

| Boiling Point | ~309.8 ± 15.0 °C | Predicted for the isomeric 1-(4-hydroxymethyl-piperidin-1-yl)-ethanone.[2] |

| Melting Point | Not available | |

| Density | ~1.067 ± 0.06 g/cm³ | Predicted for the isomeric 1-(4-hydroxymethyl-piperidin-1-yl)-ethanone.[2] |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol, methanol, and DMSO, based on the polarity of the hydroxyl and amide groups. Solubility in nonpolar solvents like hexane is expected to be limited. |

Synthesis and Experimental Protocols

The synthesis of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is not extensively detailed in the scientific literature. However, a plausible and commonly employed synthetic route involves the N-acetylation of the commercially available starting material, 3-piperidinemethanol.

Proposed Synthetic Pathway

The most direct synthesis involves the reaction of 3-piperidinemethanol with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base to neutralize the acid byproduct.

Caption: Proposed synthesis of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone via N-acetylation.

General Experimental Protocol for N-Acetylation

The following is a generalized experimental protocol for the N-acetylation of 3-piperidinemethanol. This protocol is based on standard organic synthesis methodologies and may require optimization for specific laboratory conditions.

Materials:

-

3-Piperidinemethanol

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., triethylamine, pyridine, or an inorganic base like sodium carbonate)

-

An appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-piperidinemethanol (1.0 eq) and the chosen base (1.1-1.5 eq) in the selected aprotic solvent.

-

Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.1 eq) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times.

-

Washing: Combine the organic layers and wash successively with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product may be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone.

Spectral Properties (Predicted)

No experimental spectra for 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone have been found in the searched literature. The following are predicted spectral characteristics based on the analysis of its structural features and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the acetyl methyl group, the hydroxymethyl group, and the protons on the piperidine ring. Due to the restricted rotation around the amide bond, some of the piperidine proton signals may appear as broad peaks or as two sets of signals, representing different conformers.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl (CH₃) | 2.0 - 2.2 | s |

| Hydroxymethyl (CH₂) | 3.4 - 3.7 | m |

| Piperidine ring (CH, CH₂) | 1.2 - 4.6 | m (complex) |

| Hydroxyl (OH) | Variable (broad s) | s (broad) |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display eight distinct carbon signals, corresponding to each carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Acetyl (C=O) | 168 - 172 |

| Acetyl (CH₃) | 20 - 25 |

| Hydroxymethyl (CH₂) | 60 - 65 |

| Piperidine (C3) | 35 - 45 |

| Piperidine (C2, C4, C5, C6) | 25 - 55 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and amide functional groups.

Table 5: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200 - 3600 (broad) | Hydroxyl group |

| C-H stretch | 2850 - 3000 | Aliphatic C-H |

| C=O stretch | 1620 - 1660 | Amide carbonyl |

| C-N stretch | 1200 - 1350 | Amide C-N |

| C-O stretch | 1000 - 1100 | Primary alcohol |

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 157. Fragmentation patterns would likely involve the loss of the acetyl group, the hydroxymethyl group, and fragmentation of the piperidine ring.

Safety and Handling

Based on available safety data for this compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Analytical Workflow

A general workflow for the analysis and characterization of synthesized 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone would involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

Caption: General analytical workflow for 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone.

This guide provides a foundational understanding of the chemical properties of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone. Further experimental investigation is necessary to fully elucidate its physical and spectral characteristics. Researchers are encouraged to use the provided information as a starting point for their own studies.

References

Technical Guide: 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone (CAS 17032-87-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone (CAS 170302-87-1), a substituted piperidine derivative. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document compiles foundational chemical information, proposes plausible synthetic routes based on established organic chemistry principles, and discusses potential biological activities by drawing parallels with structurally related piperidine compounds. This guide aims to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and similar molecules in drug discovery and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 170302-87-1 | [Various Chemical Suppliers] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| IUPAC Name | 1-[3-(hydroxymethyl)piperidin-1-yl]ethanone | [Various Chemical Suppliers] |

| Synonyms | N-Acetyl-3-piperidinemethanol | [Various Chemical Suppliers] |

| Physical State | Presumed to be a liquid or low-melting solid at room temperature | [Inference] |

Note: Physical properties such as melting point, boiling point, and solubility are not available in the reviewed literature.

Proposed Synthetic Routes

Two primary synthetic pathways are proposed for the laboratory-scale preparation of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone. These are based on common and well-documented organic transformations.

Route A: N-acetylation of 3-Piperidinemethanol

This is the most direct approach, involving the acetylation of the secondary amine of 3-piperidinemethanol.

Reaction: 3-Piperidinemethanol + Acetylating Agent → 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Experimental Protocol:

-

Materials: 3-Piperidinemethanol, acetic anhydride (or acetyl chloride), a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve 3-piperidinemethanol (1 equivalent) and the base (1.1-1.5 equivalents) in the chosen solvent and cool the mixture in an ice bath (0 °C).

-

Add the acetylating agent (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

-

Route B: Reduction of 1-Acetylpiperidine-3-carboxylic acid

This route involves the initial N-acetylation of piperidine-3-carboxylic acid, followed by the reduction of the carboxylic acid moiety.

Reaction:

-

Piperidine-3-carboxylic acid + Acetylating Agent → 1-Acetylpiperidine-3-carboxylic acid

-

1-Acetylpiperidine-3-carboxylic acid + Reducing Agent → 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

Experimental Protocol:

-

Step 1: N-acetylation of Piperidine-3-carboxylic acid

-

Follow a similar procedure as in Route A, using piperidine-3-carboxylic acid as the starting material.

-

-

Step 2: Reduction of the Carboxylic Acid

-

Materials: 1-Acetylpiperidine-3-carboxylic acid, a suitable reducing agent (e.g., lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex), and an anhydrous aprotic solvent (e.g., tetrahydrofuran).

-

Procedure:

-

Suspend or dissolve 1-acetylpiperidine-3-carboxylic acid (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C and slowly add the reducing agent (1.5-2 equivalents).

-

After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the dropwise addition of water, followed by a sodium hydroxide solution and then more water (Fieser workup for LAH).

-

Filter the resulting precipitate and wash with the solvent.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[2][3] The potential therapeutic areas for derivatives of this class are broad.

| Potential Biological Activity | Examples from Related Piperidine Derivatives |

| Anticancer | Derivatives of piperidine have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4] |

| Antimicrobial | Certain piperidine-containing compounds exhibit antibacterial and antifungal properties.[4] |

| Neuroprotective | The piperidine nucleus is a core component of many drugs targeting the central nervous system, including those with neuroprotective effects.[4] |

| Enzyme Inhibition | Substituted piperidines have been developed as potent inhibitors of various enzymes, such as acetylcholinesterase. |

Given the prevalence of piperidine derivatives as modulators of kinase signaling pathways in cancer, a hypothetical mechanism of action could involve the inhibition of a key cellular kinase.

Visualizations

Proposed Synthesis Workflow

Caption: Plausible synthetic routes to 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is a simple, yet potentially valuable, building block in medicinal chemistry. While specific data on its synthesis and biological activity are currently lacking in the public domain, this guide provides a solid theoretical foundation for researchers. The proposed synthetic routes are robust and based on well-established methodologies. Furthermore, the known biological activities of related piperidine derivatives suggest that this compound and its analogues could be of interest for further investigation in various therapeutic areas. It is hoped that this technical guide will stimulate further research into this and similar molecules.

References

structure elucidation of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

An In-depth Technical Guide to the Structure Elucidation of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete . The molecular formula of this compound is C₈H₁₅NO₂, corresponding to a molecular weight of 157.21 g/mol . This document details the requisite experimental protocols for Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Spectroscopic data are compiled and presented in tabular format for clarity. Furthermore, a logical workflow for the structure elucidation process is visualized using a directed graph to facilitate a clear and systematic approach to the analysis.

Introduction

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is a substituted piperidine derivative. Piperidine and its analogues are significant heterocyclic compounds found in numerous natural products and are key scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The structural confirmation of such molecules is a critical step in chemical synthesis and drug discovery to ensure identity and purity. This guide outlines the application of modern spectroscopic techniques to unambiguously determine the structure of this target compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structural components through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation : A stock solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable organic solvent such as methanol or acetonitrile. A 10 µL aliquot of this stock solution is then further diluted with 1 mL of the solvent to a final concentration of approximately 10 µg/mL.[1] The solution must be free of precipitates; filtration is required if any solids are present.[1]

-

Instrumentation : A tandem mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source is used.[2]

-

Analysis Parameters :

-

Ionization Mode : Positive ion mode is selected due to the basicity of the piperidine nitrogen atom, which facilitates protonation.[2]

-

Scan Range : A full scan is performed over an m/z range of 50-500 to identify the protonated molecule [M+H]⁺.[2]

-

Collision Energy : For tandem MS (MS/MS), the protonated molecular ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon). The collision energy is optimized to generate a rich fragmentation spectrum.

-

Data Presentation: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 158.1176 | Protonated molecular ion (Exact Mass of C₈H₁₅NO₂ is 157.1103) |

| [M+Na]⁺ | 180.0995 | Sodium adduct of the molecular ion |

| Fragment 1 | 140.0 | Loss of H₂O (18 Da) from the hydroxymethyl group |

| Fragment 2 | 114.1 | Loss of the acetyl group (CH₃CO, 43 Da) |

| Fragment 3 | 84.1 | α-cleavage, formation of the N-acetyl piperidine fragment after loss of the hydroxymethyl group |

Table 1: Predicted m/z values and interpretation for ESI-MS analysis.

Fragmentation Pathway

The fragmentation of N-acetyl piperidine derivatives is often initiated at the protonated nitrogen. Key fragmentation pathways include the neutral loss of small molecules like water from the hydroxymethyl substituent and cleavage of the bonds adjacent to the nitrogen (α-cleavage).[2][3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : Approximately 10-20 mg of the solid sample is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[4] A drop of this solution is applied to a KBr or NaCl salt plate.[4] The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[4]

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition : A background spectrum of the clean salt plate is recorded first. The spectrum of the sample is then collected over a range of 4000-400 cm⁻¹.[5][6] The final spectrum is presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Data Presentation: Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3500 - 3200 | Strong, Broad | Alcohol (O-H) | Stretching, H-bonded |

| 2950 - 2850 | Medium-Strong | Alkane (C-H) | Stretching |

| 1690 - 1630 | Strong | Amide (C=O) | Stretching |

| 1450 - 1350 | Medium | Alkane (C-H) | Bending |

| 1260 - 1050 | Strong | Alcohol (C-O) | Stretching |

Table 2: Predicted characteristic IR absorption bands for 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : 5-10 mg of the compound is dissolved in approximately 0.7-1.0 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).[11] Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.[11]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition :

-

¹H NMR : The spectrum is acquired with sufficient scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS. Integration of the signals provides the relative ratio of protons.

-

¹³C NMR : A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of unique carbon environments. Chemical shifts are reported in ppm relative to TMS.

-

2D NMR : Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively, confirming the structure.[12]

-

Data Presentation: Predicted NMR Data

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.5 - 3.0 | Multiplet | 4H | H2 (axial & equatorial), H6 (axial & equatorial) |

| ~3.60 | Doublet | 2H | H7 (-CH₂OH) |

| ~2.10 | Singlet | 3H | H9 (CH₃-C=O) |

| ~1.9 - 1.1 | Multiplet | 6H | H3, H4 (axial & equatorial), H5 (axial & equatorial), OH |

Table 3: Predicted ¹H NMR chemical shifts and assignments.

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~169.5 | C8 (C=O) |

| ~67.0 | C7 (-CH₂OH) |

| ~47.0 | C2 |

| ~42.0 | C6 |

| ~40.0 | C3 |

| ~26.0 | C5 |

| ~24.5 | C4 |

| ~21.5 | C9 (CH₃) |

Table 4: Predicted ¹³C NMR chemical shifts and assignments.

Note: Due to the conformational flexibility of the piperidine ring and the presence of rotamers around the N-C(O) amide bond, some signals in both ¹H and ¹³C NMR spectra may appear broadened or as complex multiplets.[13]

Structure Elucidation Workflow

The process of elucidating the structure of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone follows a logical progression of spectroscopic analysis. The workflow ensures that each piece of data contributes to the final structural confirmation.

Caption: Workflow for the structure elucidation of the target compound.

Integrated Data Analysis and Structure Confirmation

-

Molecular Formula and Unsaturation : High-resolution mass spectrometry confirms the molecular formula as C₈H₁₅NO₂. The degree of unsaturation is calculated to be two.

-

Functional Group Identification : The IR spectrum indicates the presence of a hydroxyl group (strong, broad peak at ~3400 cm⁻¹) and an amide carbonyl group (strong peak at ~1650 cm⁻¹).[7][10] The second degree of unsaturation is accounted for by the C=O double bond, and the piperidine ring accounts for the first.

-

Carbon-Hydrogen Framework :

-

The ¹³C NMR spectrum shows eight distinct carbon signals, consistent with the molecular formula. The signal at ~169.5 ppm is characteristic of an amide carbonyl carbon, and the signal at ~67.0 ppm corresponds to a carbon bearing an oxygen atom (-CH₂OH). A signal at ~21.5 ppm is typical for the acetyl methyl group.

-

The ¹H NMR spectrum confirms the presence of an acetyl group with a singlet at ~2.10 ppm integrating to three protons. The signals for the hydroxymethyl protons appear around 3.60 ppm. The remaining complex multiplets correspond to the protons on the piperidine ring.

-

-

Connectivity Confirmation : 2D NMR experiments (COSY and HSQC) would be used to definitively assign proton and carbon signals and confirm the connectivity. For instance, a COSY experiment would show correlations between the proton at C3 and its neighbors on C2, C4, and the CH₂OH group, confirming the substitution pattern. An HSQC experiment would link each proton signal to its directly attached carbon signal.

By integrating the data from all spectroscopic techniques, the structure of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone can be unambiguously confirmed, aligning all observed data with the proposed chemical structure.

References

- 1. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. mse.washington.edu [mse.washington.edu]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.latech.edu [chem.latech.edu]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

IUPAC Name: 1-[3-(hydroxymethyl)piperidin-1-yl]ethanone

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development.

Physicochemical Properties

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is a derivative of piperidine, a common scaffold in many pharmaceuticals. The presence of both a hydroxymethyl group and an N-acetyl group influences its chemical properties and potential biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| CAS Number | 170302-87-1 | |

| Appearance | Oil | [1] |

| Storage Temperature | 4 °C | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is not extensively documented in publicly available literature, its synthesis can be inferred from standard organic chemistry principles. A plausible synthetic route involves the N-acetylation of 3-piperidinemethanol.

Proposed Experimental Protocol: N-acetylation of 3-Piperidinemethanol

This protocol is a generalized procedure and may require optimization.

Materials:

-

3-Piperidinemethanol

-

Acetic anhydride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle (if necessary)

-

Rotary evaporator

-

Chromatography supplies for purification

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-piperidinemethanol in the chosen anhydrous solvent.

-

Add the base to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone.

Characterization Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the hydroxyl (-OH) and amide carbonyl (C=O) stretches.

-

MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Potential Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2] Derivatives of piperidine have shown a broad spectrum of pharmacological activities, including but not limited to, effects on the central nervous system, and as anticancer, and antimicrobial agents.[2][3][4]

The biological activity of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone itself has not been extensively studied. However, the broader class of 3-substituted piperidine derivatives has been investigated for various therapeutic applications.[5] For instance, some 3-substituted piperidines are known to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological conditions such as Alzheimer's disease and Parkinson's disease.[5]

Given its structure, 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic properties. The hydroxymethyl group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.[3]

Signaling Pathways and Experimental Workflows

Due to the limited specific biological data for 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone, a definitive signaling pathway diagram cannot be constructed at this time. However, based on the known activities of other piperidine derivatives, a hypothetical workflow for investigating its biological effects can be proposed.

Hypothetical Experimental Workflow for Biological Screening

Caption: Hypothetical workflow for the biological evaluation of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone.

This workflow outlines a logical progression from initial broad screening to more focused mechanism of action and lead optimization studies.

Conclusion

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is a piperidine derivative with potential as a building block in medicinal chemistry. While specific biological and spectral data are currently limited in the public domain, its structural features suggest that it and its derivatives are worthy of further investigation. The synthesis can be achieved through standard chemical transformations, and its biological activity can be explored using established screening protocols. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development.

References

Pharmacological Profile of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone: A Technical Overview of a Novel Piperidine Derivative

Disclaimer: As of the latest literature review, specific pharmacological data for the compound 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is not publicly available. This document provides a comprehensive framework for the potential pharmacological profiling of this molecule, based on the known activities of related piperidine-containing compounds. The data presented herein is illustrative and intended to serve as a guide for researchers and drug development professionals.

The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique conformational flexibility allows it to interact with a wide range of biological targets, leading to diverse pharmacological effects.[3] Derivatives of piperidine have been developed as local anesthetics, antiarrhythmics, antipsychotics, and acetylcholinesterase inhibitors, among other therapeutic applications.[3][4][5] This technical guide outlines a prospective pharmacological profile for 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone, detailing the methodologies and potential signaling pathways that could be investigated.

Hypothetical Pharmacological Data

To illustrate the potential pharmacological profile of a novel piperidine derivative, the following tables summarize hypothetical quantitative data that would be crucial for its evaluation.

Table 1: In Vitro Receptor Binding Affinity

| Target Receptor | Radioligand | Ki (nM) | Assay Type |

| 5-HT2A | [3H]Ketanserin | 15.2 | Radioligand Binding |

| Dopamine D2 | [3H]Raclopride | 89.7 | Radioligand Binding |

| Muscarinic M1 | [3H]Pirenzepine | 250.4 | Radioligand Binding |

| hERG Channel | [3H]Astemizole | >1000 | Radioligand Binding |

Table 2: In Vitro Functional Activity

| Target | Assay Type | EC50 / IC50 (nM) | Efficacy (%) |

| 5-HT2A | Calcium Mobilization | 45.8 (IC50) | 95 (Antagonist) |

| Dopamine D2 | cAMP Inhibition | 150.2 (IC50) | 88 (Antagonist) |

Table 3: Pharmacokinetic Properties

| Parameter | Value | Species |

| Oral Bioavailability (%) | 35 | Rat |

| Plasma Half-life (h) | 4.2 | Rat |

| Cmax (ng/mL) | 280 | Rat |

| Tmax (h) | 1.5 | Rat |

| Brain Penetration (B/P ratio) | 2.1 | Mouse |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the pharmacological profile of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity of the test compound for a panel of receptors, ion channels, and transporters.

-

Methodology:

-

Prepare cell membranes from recombinant cell lines overexpressing the target receptor.

-

Incubate the membranes with a specific radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value using the Cheng-Prusoff equation. A similar protocol is used for S1R radioligand binding assays.[6]

-

2. In Vitro Functional Assays (e.g., Calcium Mobilization Assay)

-

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at a specific G-protein coupled receptor (GPCR).

-

Methodology:

-

Culture recombinant cells expressing the target receptor (e.g., 5-HT2A) in 96-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add varying concentrations of the test compound, followed by a known agonist.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Determine the IC50 or EC50 values from the concentration-response curves.

-

3. In Vivo Behavioral Models (e.g., Apomorphine-Induced Stereotypy in Rats)

-

Objective: To assess the potential antipsychotic-like activity of the test compound.

-

Methodology:

-

Administer the test compound or vehicle to rats at various doses.

-

After a specific pretreatment time, inject the rats with apomorphine, a dopamine agonist.

-

Observe and score the intensity of stereotyped behaviors (e.g., gnawing, licking) over a set period.

-

Analyze the data to determine if the test compound can significantly reduce apomorphine-induced behaviors. This model is predictive of antipsychotic efficacy.[7]

-

Potential Signaling Pathways and Workflows

Visualizations of potential signaling pathways and experimental workflows can aid in understanding the compound's mechanism of action and the process of its evaluation.

Caption: Hypothetical signaling cascade of a 5-HT2A receptor antagonist.

Caption: General experimental workflow for pharmacological screening.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone as a Heterocyclic Building Block

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the synthesis, properties, and potential applications of the heterocyclic building block 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone. It is important to note that while the synthesis and properties of this specific molecule are well-defined, there is limited publicly available information on its direct application in the synthesis of biologically active compounds with corresponding quantitative data. Therefore, this guide also includes information on structurally similar piperidine-containing pharmaceuticals to illustrate the potential utility of this building block in drug discovery and development.

Introduction to 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is a functionalized piperidine derivative that serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The piperidine scaffold is a highly privileged structure in drug discovery, present in a wide array of clinically approved drugs targeting various biological systems.[1][2][3][4][5] The presence of a primary hydroxyl group and an N-acetyl moiety in 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone offers multiple points for chemical modification, making it an attractive starting material for the synthesis of more complex molecules. The hydroxyl group can be further functionalized through esterification, etherification, or oxidation, while the N-acetyl group provides a stable amide linkage.

Physicochemical Properties

The key physicochemical properties of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone and its precursor, 3-piperidinemethanol, are summarized in the table below for easy reference.

| Property | 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone | 3-Piperidinemethanol (precursor) |

| Molecular Formula | C₈H₁₅NO₂[6] | C₆H₁₃NO[7] |

| Molecular Weight | 157.21 g/mol [6] | 115.17 g/mol [7] |

| CAS Number | 170302-87-1 | 4606-65-9[7] |

| Appearance | Oil[6] | Solid[8] |

| Boiling Point | Not specified | 106-107 °C at 3.5 mmHg[8] |

| Density | Not specified | 1.026 g/mL at 25 °C[8] |

| IUPAC Name | 1-[3-(hydroxymethyl)piperidin-1-yl]ethanone[6] | (Piperidin-3-yl)methanol[7] |

Synthesis of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

While a specific, detailed protocol for the synthesis of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is not extensively documented in peer-reviewed literature, a standard and reliable method involves the N-acetylation of the corresponding secondary amine, 3-piperidinemethanol. The following experimental protocol is inferred from general procedures for the N-acetylation of amines using acetic anhydride.[9][10][11]

Experimental Protocol: N-acetylation of 3-Piperidinemethanol

Materials:

-

3-Piperidinemethanol

-

Acetic Anhydride

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or neat)

-

A base (optional, e.g., Triethylamine, Pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-piperidinemethanol (1 equivalent) in the chosen solvent. If the reaction is to be run neat, the solvent is omitted.

-

Addition of Reagents: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution. If a base is used, it can be added prior to the acetic anhydride.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct and any remaining acetic anhydride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Characterization: The resulting oil can be further purified by column chromatography on silica gel if necessary. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.

Applications as a Heterocyclic Building Block in Drug Discovery

As previously mentioned, direct applications of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone in the synthesis of specific, named pharmaceutical agents are not readily found in the public domain. However, the structural motifs present in this building block are found in numerous biologically active compounds. To illustrate its potential, we will examine two piperidine-containing drugs, Solifenacin and Ropivacaine , which feature related structural elements.

Illustrative Example 1: Solifenacin - A Muscarinic Antagonist

Solifenacin is a competitive muscarinic receptor antagonist used to treat overactive bladder.[1][2][4] Its structure contains a substituted piperidine-like ring system (a quinuclidine ring, which is a bicyclic amine). The synthesis of Solifenacin involves the coupling of a chiral piperidine derivative with an isoquinoline moiety, highlighting the importance of functionalized piperidines in constructing complex APIs.[12][13][14][15][16]

Mechanism of Action: Muscarinic antagonists like Solifenacin competitively block the binding of acetylcholine to muscarinic receptors (specifically M3 receptors in the bladder), leading to the relaxation of the detrusor smooth muscle and a reduction in urinary urgency and frequency.[1][2][3][4]

Illustrative Example 2: Ropivacaine - A Local Anesthetic

Ropivacaine is a local anesthetic belonging to the amino amide group. Its structure features a pipecoloxylidide core, which is a derivative of piperidine.[17][18][19][20][21] The synthesis of Ropivacaine involves the N-alkylation of a chiral piperidine-2-carboxamide derivative, demonstrating another synthetic utility of piperidine building blocks.

| Drug | Target | IC₅₀ / Kᵢ | Biological Effect |

| Solifenacin | Muscarinic M3 Receptor | Kᵢ = 2.6 nM | Antagonism, relaxation of bladder smooth muscle |

| Ropivacaine | Voltage-gated sodium channels | IC₅₀ ≈ 1-2 µM | Blockade of nerve impulse conduction |

Note: The data presented in this table is for illustrative purposes to show the biological activity of piperidine-containing drugs and is not directly related to 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone.

Experimental and Drug Discovery Workflow

The development of novel therapeutic agents from a building block like 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone would typically follow a multi-stage process, from initial synthesis to biological screening and lead optimization.

Conclusion

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its bifunctional nature allows for diverse synthetic modifications, making it a valuable starting point for the creation of compound libraries for drug screening. While direct evidence of its use in late-stage drug candidates is not prevalent in public literature, the widespread incorporation of the functionalized piperidine motif in numerous approved drugs underscores the importance of such building blocks. The illustrative examples of Solifenacin and Ropivacaine highlight the critical role that piperidine derivatives play in modern therapeutics. Further exploration of the synthetic utility of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is warranted to unlock its full potential in the discovery of novel bioactive molecules.

References

- 1. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 2. med.libretexts.org [med.libretexts.org]

- 3. Video: Antiasthma Drugs: Muscarinic Receptor Antagonists [jove.com]

- 4. Muscarinic Antagonists: Functions, Uses, and Side Effects - DoveMed [dovemed.com]

- 5. med1.qu.edu.iq [med1.qu.edu.iq]

- 6. americanelements.com [americanelements.com]

- 7. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Piperidinemethanol 96 4606-65-9 [sigmaaldrich.com]

- 9. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. EP2305676A1 - Synthesis of solifenacin monosuccinate - Google Patents [patents.google.com]

- 17. Ropivacaine synthesis - chemicalbook [chemicalbook.com]

- 18. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]

- 19. newdrugapprovals.org [newdrugapprovals.org]

- 20. RU2167153C2 - Method of synthesis of ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]

- 21. [PDF] An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Potential Therapeutic Targets of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is a novel chemical entity with potential for therapeutic development. This technical guide outlines a comprehensive strategy for the identification and validation of its biological targets. Due to the absence of published experimental data for this specific molecule, this document presents a predictive and methodological framework. This includes in silico predictions of pharmacokinetic properties and potential target classes, followed by a proposed cascade of in vitro experimental assays for target validation and functional characterization. Detailed experimental protocols and data presentation formats are provided to guide future research endeavors.

Introduction

The compound 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone possesses a unique chemical structure, incorporating a piperidine ring, a hydroxymethyl group, and an ethanone moiety. The piperidine scaffold is a common feature in many approved drugs, suggesting its potential for biological activity. This guide provides a systematic approach to explore the therapeutic potential of this compound by identifying its molecular targets and elucidating its mechanism of action.

In Silico Profiling and Target Prediction

Given the novelty of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone, a robust in silico assessment is the logical first step to predict its drug-like properties and potential biological targets.

Predicted Physicochemical and ADMET Properties

A summary of predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is presented in Table 1. These predictions are generated using established computational models and are intended to guide initial experimental design.

| Property | Predicted Value | Method |

| Physicochemical Properties | ||

| Molecular Weight | 157.21 g/mol | Calculation |

| LogP | 0.85 | ALOGPS |

| Water Solubility | High | ESOL |

| pKa (most basic) | 8.5 | ChemAxon |

| Pharmacokinetic Properties | ||

| Human Intestinal Absorption | High | BOILED-Egg |

| Blood-Brain Barrier Permeation | Yes | BOILED-Egg |

| P-glycoprotein Substrate | No | PreADMET |

| CYP2D6 Inhibitor | Likely | SwissADME |

| Toxicity | ||

| AMES Mutagenicity | Negative | ProTox-II |

| Hepatotoxicity | Low Risk | ProTox-II |

Table 1. Predicted Physicochemical and ADMET Properties of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone.

Predicted Therapeutic Targets

Based on structural similarity to known bioactive molecules, several potential target classes are predicted for 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone. These predictions, summarized in Table 2, will inform the initial experimental screening cascade.

| Target Class | Predicted Probability | Rationale |

| G-Protein Coupled Receptors (GPCRs) | High | Piperidine scaffold is common in GPCR ligands. |

| Kinases | Medium | The ethanone moiety could interact with ATP-binding sites. |

| Nuclear Receptors | Low | Less common for this type of scaffold. |

| Ion Channels | Medium | Piperidine derivatives are known to modulate ion channels. |

Table 2. Predicted Therapeutic Target Classes for 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone.

Experimental Workflows and Protocols

The following sections detail the proposed experimental workflows for target identification and validation.

General Experimental Workflow

The proposed workflow for characterizing 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone follows a logical progression from broad screening to specific target validation.

Caption: Proposed experimental workflow for target identification.

Protocol: In Vitro Kinase Panel Screen

Objective: To identify potential kinase targets of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone.

Methodology:

-

A panel of representative human kinases (e.g., 96-well format) will be used.

-

The compound will be screened at a fixed concentration (e.g., 10 µM).

-

Kinase activity will be measured using a radiometric assay with [γ-³³P]ATP.

-

The amount of phosphorylated substrate will be quantified using a scintillation counter.

-

Inhibition will be calculated relative to a DMSO control.

| Kinase Target | % Inhibition at 10 µM |

| CDK2/cyclin A | 5 |

| MAPK1 | 8 |

| PI3Kα | 65 |

| Akt1 | 12 |

| ... | ... |

Table 3. Hypothetical Data from a Kinase Panel Screen.

Protocol: GPCR Binding Assay

Objective: To determine the binding affinity of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone to a specific GPCR target identified in a primary screen.

Methodology:

-

Cell membranes expressing the target GPCR will be prepared.

-

A competitive binding assay will be performed using a radiolabeled ligand specific for the target receptor.

-

Increasing concentrations of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone will be incubated with the membranes and radioligand.

-

Bound radioligand will be separated from free radioligand by rapid filtration.

-

The amount of bound radioactivity will be measured by scintillation counting.

-

The Ki value will be calculated using the Cheng-Prusoff equation.

| Compound Concentration (nM) | % Radioligand Bound |

| 0.1 | 98 |

| 1 | 95 |

| 10 | 75 |

| 100 | 50 |

| 1000 | 20 |

| 10000 | 5 |

Table 4. Hypothetical Data from a GPCR Competitive Binding Assay.

Protocol: Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone in a relevant cell line.

Methodology:

-

Cells will be seeded in a 96-well plate and allowed to adhere overnight.

-

Cells will be treated with a serial dilution of the compound for 48 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated for 4 hours.

-

The resulting formazan crystals will be dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance will be measured at 570 nm using a microplate reader.

-

Cell viability will be expressed as a percentage of the untreated control.

| Compound Concentration (µM) | % Cell Viability |

| 0.1 | 100 |

| 1 | 98 |

| 10 | 95 |

| 50 | 80 |

| 100 | 60 |

Table 5. Hypothetical Data from an MTT Cytotoxicity Assay.

Potential Signaling Pathways

Should 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone be identified as a modulator of a specific target, for instance, a Gq-coupled GPCR, it would be expected to influence downstream signaling pathways such as the phospholipase C pathway.

Caption: A potential Gq-coupled GPCR signaling pathway.

Conclusion

This technical guide provides a foundational framework for the systematic investigation of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone as a potential therapeutic agent. The proposed in silico and in vitro methodologies will enable the identification and validation of its molecular targets, elucidation of its mechanism of action, and assessment of its therapeutic potential. The successful execution of these studies will be crucial in determining the future development of this novel compound.

A Technical Guide to the In Silico Modeling of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone Interactions

Disclaimer: As of the date of this publication, a comprehensive search of publicly available scientific literature did not yield specific in silico modeling studies or extensive biological activity data for the compound 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone (CAS: 170302-87-1). Therefore, this document serves as a detailed technical guide outlining a robust, hypothetical framework for conducting such an investigation. The methodologies, potential targets, and data presented are illustrative and based on established protocols for structurally similar piperidine derivatives.[1][2][3][4]

This whitepaper is intended for researchers, computational chemists, and drug development professionals interested in the virtual screening and characterization of novel small molecules. It provides a foundational workflow for assessing the potential therapeutic interactions of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone through computational methods.

Introduction to 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is a heterocyclic organic compound featuring a piperidine ring, a common scaffold in medicinal chemistry known for its presence in numerous biologically active compounds.[2][5] The structural features of this molecule, including the acetyl group and the hydroxymethyl substituent, provide key hydrogen bond donors and acceptors that may facilitate interactions with biological targets.

Compound Properties:

-

Molecular Formula: C₈H₁₅NO₂[6]

-

CAS Number: 170302-87-1[6]

-

IUPAC Name: 1-[3-(hydroxymethyl)piperidin-1-yl]ethanone[7]

Given the prevalence of the piperidine moiety in neuropharmacology and other therapeutic areas, a systematic in silico evaluation is a critical first step in elucidating the potential bioactivity of this compound.

Hypothetical In Silico Research Workflow

The proposed computational investigation follows a multi-step process designed to predict potential biological targets, characterize binding interactions, and assess the stability of the molecule-target complex. This workflow is standard in structure-based drug design.[8][9]

Detailed Methodologies & Protocols

This section provides detailed, generic protocols for the key computational experiments outlined in the workflow. These methods are widely applicable for small molecule characterization.

Ligand and Target Preparation

Protocol: Ligand Preparation

-

Obtain 3D Structure: The 3D structure of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone can be generated from its SMILES representation (CC(=O)N1CCCC(C1)CO) using software like Avogadro or ChemDraw.

-

Energy Minimization: The initial structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This step removes steric strain and finds a low-energy conformation.[10]

-

Charge Calculation: Partial atomic charges are calculated (e.g., Gasteiger charges).

-

File Format Conversion: The prepared ligand structure is saved in a docking-compatible format, such as .pdbqt for AutoDock Vina.[9]

Protocol: Target Protein Preparation

-

Selection of Targets: Based on literature for piperidine derivatives, plausible targets could include G-protein coupled receptors like the µ-opioid receptor (PDB ID: 5C1M) or chemokine receptors (e.g., CCR5, PDB ID: 4MBS), or enzymes like farnesyltransferase (PDB ID: 1FT1).[1][2][3]

-

Structure Retrieval: Download the crystal structure of the target protein from the Protein Data Bank (PDB).[11]

-

Structure Cleaning: Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands using tools like UCSF Chimera or PyMOL.[11][12]

-

Protonation and Repair: Add polar hydrogens and repair any missing side chains or loops in the protein structure.

-

File Conversion: Save the cleaned receptor structure in .pdbqt format.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8][13] This simulation provides insights into binding affinity and the specific interactions driving complex formation.

Protocol: Molecular Docking using AutoDock Vina

-

Grid Box Definition: Define a 3D grid box that encompasses the known active site of the target protein. The size and center coordinates of the box are crucial parameters.[9][11]

-

Configuration File: Create a configuration file specifying the paths to the prepared ligand and receptor files, the grid box coordinates, and the desired output file name.[11]

-

Execution: Run the docking simulation using the Vina executable. The program will sample different ligand conformations (poses) within the grid box and score them.[11]

-

Analysis of Results: The output will include multiple binding poses ranked by their binding affinity scores (in kcal/mol). Lower scores indicate stronger, more favorable binding.[11] The top-ranked poses are visualized to analyze intermolecular interactions like hydrogen bonds, hydrophobic contacts, and salt bridges.

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and behavior over time in a simulated physiological environment.[10][14]

Protocol: MD Simulation using GROMACS

-

System Preparation: The top-ranked docked complex from the molecular docking step is used as the starting structure.

-

Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the ligand.[10][15]

-

Solvation: Place the complex in a periodic box of a suitable water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge.[15]

-

Energy Minimization: Perform a steepest descent energy minimization of the entire solvated system to remove steric clashes.[15]

-

Equilibration: Conduct two phases of equilibration: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble. This stabilizes the system's temperature and pressure.[10]

-

Production Run: Run the main MD simulation for a duration sufficient to observe the system's behavior (e.g., 100-200 nanoseconds).[14][16]

-

Trajectory Analysis: Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and binding free energy.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from the proposed in silico experiments would be summarized.

Table 1: Molecular Docking Results against Potential Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| µ-Opioid Receptor | 5C1M | -8.2 | ASP147, TYR148 | H-Bond, Pi-Alkyl |

| CCR5 Chemokine Receptor | 4MBS | -7.5 | GLU283, TYR108 | H-Bond, Hydrophobic |

| Farnesyltransferase | 1FT1 | -7.9 | LYS164, TYR361 | H-Bond, Pi-Sigma |

Note: Data are hypothetical and for illustrative purposes only.

Table 2: MD Simulation Stability Metrics (100 ns Simulation)

| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | MM/PBSA Binding Energy (kJ/mol) |

|---|---|---|---|

| µ-Opioid Receptor Complex | 1.8 ± 0.3 | 0.9 ± 0.2 | -110.5 ± 12.3 |

| CCR5 Complex | 2.5 ± 0.5 | 1.5 ± 0.4 | -85.2 ± 15.8 |

| Farnesyltransferase Complex | 2.1 ± 0.4 | 1.1 ± 0.3 | -98.7 ± 14.1 |

Note: Data are hypothetical and for illustrative purposes only. RMSD values indicate the deviation from the initial structure, with lower values suggesting higher stability.

Visualization of Potential Pathways and Relationships

Should initial screening suggest activity against a target like the µ-opioid receptor, further investigation into its associated signaling pathway would be warranted.

Conclusion

While specific experimental data for 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is not yet available, this guide provides a comprehensive computational framework for its evaluation. The outlined workflow, combining molecular docking and molecular dynamics simulations, represents a standard, cost-effective approach to prioritize small molecules for further synthesis and in vitro testing. The structural characteristics of this compound, particularly its piperidine core, suggest it is a worthwhile candidate for investigation against various CNS and inflammatory targets. Future experimental validation is required to confirm any computationally predicted activities.

References

- 1. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. calpaclab.com [calpaclab.com]

- 7. americanelements.com [americanelements.com]

- 8. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. compchems.com [compchems.com]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bioinformaticsreview.com [bioinformaticsreview.com]

- 16. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Role of Piperidine Derivatives in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in the field of medicinal chemistry.[1][2][3] Its prevalence in a vast array of pharmaceuticals and natural alkaloids underscores its importance.[4][5][6][7] The structural and physicochemical properties of the piperidine moiety—including its conformational flexibility and ability to modulate lipophilicity and hydrogen bonding—make it a highly versatile building block for designing therapeutic agents with optimal pharmacokinetic profiles.[1][3] Piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding applications as anticancer, antiviral, antimicrobial, and central nervous system (CNS) active agents.[3][8][9] This guide provides a comprehensive literature review of the pivotal role of piperidine derivatives in contemporary drug discovery, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation.

Therapeutic Applications of Piperidine Derivatives

The adaptability of the piperidine scaffold has led to its incorporation into drugs targeting a wide spectrum of diseases. Its derivatives are integral to more than twenty classes of pharmaceuticals.[4][6]

Anticancer Activity

Piperidine-containing compounds have emerged as a significant class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines, including breast, prostate, colon, and lung cancers.[10][11] Several approved drugs and promising clinical candidates feature this heterocyclic core.[5][12] The anticancer effects are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis, such as STAT-3, NF-κB, and PI3K/Akt.[10]

Table 1: Cytotoxic Activity of Selected Piperidine Derivatives

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [11] |

| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [11] |

| Compound 17a | PC3 | Prostate | 0.81 | [11][13] |

| Compound 17a | MGC803 | Gastric | 1.09 | [11] |

| Compound 17a | MCF-7 | Breast | 1.30 | [11] |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [11] |

| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL) | [11] |

Mechanism of Action: PI3K/Akt Signaling Pathway

Many piperidine derivatives exert their anticancer effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: PI3K/Akt signaling pathway inhibited by piperidine derivatives.

Antiviral Activity

The piperidine nucleus is a key structural feature in numerous compounds with potent antiviral activity, particularly against influenza virus and Human Immunodeficiency Virus (HIV).[8][14][15] These derivatives can interfere with various stages of the viral replication cycle.[16][17] For instance, certain piperidine-based compounds have been identified as effective inhibitors of influenza virus replication in the early to middle stages of infection.[17]

Table 2: Antiviral Activity of Piperidine Derivatives

| Compound | Virus | Assay Cell Line | EC50 | Reference |

| 11e | Influenza A/WSN/33 (H1N1) | MDCK | 0.05 µM | [17] |

| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | < 0.39 µM | [14] |

| FZJ13 | HIV-1 (IIIB) | MT-4 | 0.17 µM | [14] |

Experimental Workflow: Antiviral Screening

A typical workflow for screening compounds for antiviral activity involves infecting host cells with the virus and then treating them with the test compounds. The efficacy of the compound is measured by assessing the reduction in viral replication or cytopathic effect.

Caption: General workflow for in vitro antiviral activity screening.

Antimicrobial and Antifungal Activity

Piperidine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[18][19] They have shown efficacy against clinically relevant species such as Candida albicans and multidrug-resistant bacteria.[20][21] The synthesis of novel piperidine derivatives continues to be a promising strategy in the search for new antimicrobial agents to combat the growing threat of antibiotic resistance.

Table 3: Antimicrobial and Antifungal Activity of Piperidine Derivatives

| Compound Class | Organism | Activity | Value | Reference |

| Piperidine-4-carbohydrazide (A13) | Rhizoctonia solani | EC50 | 0.83 µg/mL | [22] |

| Piperidine-4-carbohydrazide (A13) | Verticillium dahliae | EC50 | 1.12 µg/mL | [22] |

| Thymol Derivative (3f) | Valsa mali | EC50 | 0.537 µg/mL | [23] |

| Piperidine Derivative (6) | Bacillus subtilis | MIC | 0.75 mg/mL | [21] |

| Piperidine Derivative (6) | Escherichia coli | MIC | 1.5 mg/mL | [21] |

| Piperidine Derivative (6) | Staphylococcus aureus | MIC | 1.5 mg/mL | [21] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The piperidine derivative is serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Central Nervous System (CNS) Disorders

The piperidine scaffold is a cornerstone in the development of drugs targeting the CNS.[1] Its ability to cross the blood-brain barrier and interact with various CNS receptors makes it an ideal framework for designing drugs for neurological and psychiatric conditions.[1][24][25] Notable examples include donepezil for Alzheimer's disease, methylphenidate for ADHD, and the potent analgesic fentanyl.[4][26][27][28]

Table 4: CNS Activity of Piperidine-Containing Drugs

| Drug | Target | Indication | Activity Metric | Value |

| Donepezil | Acetylcholinesterase (AChE) | Alzheimer's Disease | AChE Inhibition | Potent |

| Methylphenidate | Dopamine Transporter (DAT) | ADHD | DAT Blocker | Effective |

| Fentanyl | µ-Opioid Receptor | Severe Pain | Agonist | Potency ~100x Morphine |

| Risperidone | D2/5-HT2A Receptors | Schizophrenia | Antagonist | High Affinity |

| Haloperidol | Sigma-1 Receptor (S1R) | Schizophrenia | Ki | 3.00 nM |

Mechanism of Action: Acetylcholinesterase Inhibition

In Alzheimer's disease, cognitive decline is associated with reduced levels of the neurotransmitter acetylcholine. Donepezil, a piperidine derivative, acts as an acetylcholinesterase (AChE) inhibitor. It binds to the catalytic site of the AChE enzyme, preventing the breakdown of acetylcholine and thereby increasing its availability in the synaptic cleft.[5]

Caption: Mechanism of acetylcholinesterase inhibition by Donepezil.

Synthesis and Structure-Activity Relationships (SAR)

The construction of the piperidine core and its subsequent functionalization are central to developing novel drug candidates.[2] Common synthetic strategies include the catalytic hydrogenation of pyridine precursors and multicomponent reactions like the Mannich reaction.[2][4][29]

Synthetic Protocol: Mannich Reaction for 2,6-Diaryl-3-methyl-4-piperidones

This one-pot condensation reaction is an efficient method for synthesizing piperidin-4-one derivatives.[29]

-

Reactants: An ethyl methyl ketone, an aromatic aldehyde (e.g., benzaldehyde), and a source of ammonia (e.g., ammonium acetate) are used.

-

Solvent: The reaction is typically carried out in ethanol.

-

Procedure: The reactants are mixed in the solvent and stirred, often at room temperature or with gentle heating.

-

Reaction: The reaction involves the aminoalkylation of the enolizable ketone, leading to the formation of the piperidin-4-one ring.

-

Isolation: The product often precipitates from the reaction mixture and can be isolated by filtration, followed by recrystallization for purification.